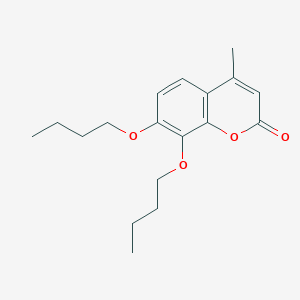
N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide, also known as MPAPS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPAPS belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide has also been investigated for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide is not fully understood. However, it has been suggested that it may exert its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide may also modulate the activity of other enzymes and signaling pathways involved in various physiological processes.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide has been shown to exert a range of biochemical and physiological effects. It has been reported to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide has also been shown to modulate the activity of neurotransmitters and receptors involved in pain perception and mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure is well characterized. N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide also exhibits a high degree of stability and solubility in various solvents, making it suitable for use in a range of experimental settings.
However, there are also some limitations associated with the use of N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide may also exhibit off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide. Another area of focus is the investigation of the potential use of N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further studies are needed to elucidate the precise mechanism of action of N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide and to identify its molecular targets.
Conclusion
In conclusion, N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide is a sulfonamide compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method is relatively straightforward, and it has been shown to exhibit a range of biochemical and physiological effects. Despite some limitations, N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide has several advantages for lab experiments and holds promise for future research into the treatment of various diseases.
Synthesemethoden
The synthesis of N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide involves the reaction of 4-methoxyaniline with phenylacetyl chloride in the presence of a base, followed by the reaction of the resulting product with benzenesulfonyl chloride. The final product is obtained after purification by recrystallization.
Eigenschaften
Molekularformel |
C21H19NO4S |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
N-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C21H19NO4S/c1-26-19-14-12-18(13-15-19)22(21(23)16-17-8-4-2-5-9-17)27(24,25)20-10-6-3-7-11-20/h2-15H,16H2,1H3 |
InChI-Schlüssel |
NJPAETOGDMZFTM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)N(C(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one](/img/structure/B283995.png)
![3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B283996.png)
![8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one](/img/structure/B283997.png)
![4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B283998.png)
![2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283999.png)

![2,3-Bis[2-(1,3-benzodioxol-5-yl)vinyl]quinoxaline](/img/structure/B284003.png)
![2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline](/img/structure/B284004.png)
![N-[4-(dimethylamino)phenyl]-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B284007.png)
![N-(4-methoxyphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284008.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284009.png)

![N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284019.png)
![N-[5-ethyl-3-[(4-fluorophenyl)-(4-morpholinyl)methyl]-2-thiophenyl]benzamide](/img/structure/B284022.png)